

# potential off-target effects of JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435

Get Quote

# **Technical Support Center: JBJ-04-125-02**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **JBJ-04-125-02**, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).

# Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JBJ-04-125-02**?

A1: The primary target of **JBJ-04-125-02** is mutant Epidermal Growth Factor Receptor (EGFR). It is a potent, mutant-selective, allosteric inhibitor with a reported IC50 of 0.26 nM for EGFRL858R/T790M.[1] It has also demonstrated efficacy against the EGFRL858R/T790M/C797S mutation.[1][2]

Q2: How selective is **JBJ-04-125-02** for its primary target?

A2: **JBJ-04-125-02** has demonstrated high selectivity for mutant EGFR. A KINOMEscan profiling against a panel of 468 kinases at a concentration of 10μM revealed excellent selectivity, with an S-Score (35) of 0.02.[3]

Q3: Have any off-target kinases been identified for **JBJ-04-125-02**?

A3: The KINOMEscan profiling at  $10\mu M$  identified only three non-ERBB family members that were inhibited by more than 65% (i.e., less than 35% of control). These were MAP4K5 (9.5% of



control) and TIE1 (29% of control).[3] This indicates a very low potential for off-target effects at therapeutic concentrations.

Q4: Is there any information on the safety profile or clinical trials of JBJ-04-125-02?

A4: The provided search results focus on the preclinical characterization of **JBJ-04-125-02** and do not contain information regarding its clinical safety profile or the status of any clinical trials.

# **Troubleshooting Guide**

This guide addresses potential issues that researchers may encounter when assessing the ontarget and off-target effects of **JBJ-04-125-02**.

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                             | Potential Cause                                                                                                                                                                                                                                                                            | Recommended Action                                                                                                                                                                                                                                                                                                                            |
|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent IC50 values for EGFR inhibition                      | 1. Purity and integrity of the JBJ-04-125-02 compound may be compromised. 2. Variations in experimental conditions (e.g., cell line passage number, serum concentration, ATP concentration in biochemical assays). 3. Incorrect quantitation of the compound.                              | 1. Verify the purity of the compound using techniques like HPLC. Ensure proper storage conditions to prevent degradation. 2. Standardize all experimental parameters. Use cells within a consistent passage number range and ensure consistent serum and ATP concentrations. 3. Accurately determine the concentration of the stock solution. |
| Unexpected cellular phenotype not consistent with EGFR inhibition | 1. Potential off-target effects, although known to be minimal. 2. The phenotype may be a downstream consequence of potent and sustained EGFR inhibition that was not previously characterized. 3. Cellular context-specific effects (e.g., expression of other receptor tyrosine kinases). | 1. Perform a broader kinase screen or a proteome-wide analysis to identify potential off-targets in your specific cell model. 2. Investigate downstream signaling pathways of EGFR more comprehensively. 3.  Characterize the expression profile of other relevant kinases in your cellular model.                                            |
| Difficulty confirming target engagement in cells                  | Insufficient cellular uptake of the compound. 2. The concentration or incubation time may not be optimal. 3. The detection method for target engagement may not be sensitive enough.                                                                                                       | 1. While JBJ-04-125-02 is orally active, its cellular permeability can be assessed using specific assays. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement. 3. Consider using a sensitive and direct method for measuring target                                               |



engagement, such as the Cellular Thermal Shift Assay (CETSA).

# **Data on Potential Off-Target Effects**

The primary method used to assess the off-target profile of **JBJ-04-125-02** was the KINOMEscan® platform. The following table summarizes the key findings from this screen.

| Parameter                                            | Value                   | Source |
|------------------------------------------------------|-------------------------|--------|
| Screening Platform                                   | KINOMEscan® (DiscoverX) | [3]    |
| Number of Kinases Screened                           | 468                     | [3]    |
| Compound Concentration                               | 10 μΜ                   | [3]    |
| Selectivity Score (S-Score at 35% inhibition cutoff) | 0.02                    | [3]    |

Identified Potential Off-Targets (>65% Inhibition at 10 μM)

| Off-Target Kinase | % of Control | Source |
|-------------------|--------------|--------|
| MAP4K5            | 9.5          | [3]    |
| TIE1              | 29           | [3]    |

Note: A lower "% of Control" value indicates stronger binding/inhibition.

# Experimental Protocols KINOMEscan® Selectivity Profiling

This protocol provides a general methodology for assessing the selectivity of a kinase inhibitor like **JBJ-04-125-02** using the KINOMEscan® platform.

Objective: To identify the potential off-target kinases of **JBJ-04-125-02** across a broad panel of human kinases.



## Methodology:

Assay Principle: The KINOMEscan® assay is a competition-based binding assay. A test
compound (JBJ-04-125-02) is incubated with a specific kinase that is fused to a DNA tag.
This mixture is then added to an immobilized, active-site directed ligand. The amount of
kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the
test compound binds to the kinase, it will prevent the kinase from binding to the immobilized
ligand, resulting in a lower qPCR signal.

## Procedure:

- Prepare a stock solution of JBJ-04-125-02 in DMSO.
- $\circ~$  The compound is screened at a fixed concentration (e.g., 10  $\mu\text{M})$  against the KINOMEscan® panel of 468 kinases.
- For each kinase, the amount of kinase bound to the immobilized ligand in the presence of the test compound is measured and compared to a DMSO control.

## Data Analysis:

- The results are typically reported as "% of Control," where a lower percentage indicates a stronger interaction between the compound and the kinase.
- A selectivity score (S-Score) can be calculated to provide a quantitative measure of the compound's selectivity. The S-Score is the number of kinases that show a certain level of inhibition (e.g., >65% or >90%) divided by the total number of kinases tested.

# Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a general method to confirm the engagement of **JBJ-04-125-02** with its target, EGFR, in a cellular context.

Objective: To verify that **JBJ-04-125-02** binds to and stabilizes EGFR in intact cells.

Methodology:



• Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When a protein is bound to a ligand, it is often stabilized and will denature at a higher temperature than the unbound protein.

#### Procedure:

- Culture cells that express the target protein (e.g., H1975 cells for mutant EGFR).
- Treat the cells with various concentrations of JBJ-04-125-02 or a vehicle control (DMSO) for a defined period.
- Heat the cell suspensions to a range of temperatures to induce thermal denaturation.
- Lyse the cells and separate the soluble protein fraction (containing non-denatured protein)
   from the precipitated, denatured proteins by centrifugation.
- Analyze the amount of soluble target protein (EGFR) remaining at each temperature using
   Western blotting or another quantitative protein detection method.

## Data Analysis:

- Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and JBJ-04-125-02-treated samples.
- A shift in the melting curve to a higher temperature in the presence of JBJ-04-125-02 indicates target engagement and stabilization.

## **Visualizations**





## Click to download full resolution via product page

Caption: Signaling pathway of JBJ-04-125-02 as an allosteric inhibitor of mutant EGFR.



Click to download full resolution via product page

Caption: Experimental workflows for assessing off-target effects and target engagement.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential off-target effects of JBJ-04-125-02].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028435#potential-off-target-effects-of-jbj-04-125-02]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.